(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate
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Overview
Description
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is a heterocyclic compound that features both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The thiazole ring can be synthesized using hydrazonoyl halides as precursors . The final step involves the acetylation of the fused heterocyclic compound to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the heterocyclic rings.
Scientific Research Applications
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like benzimidazole and 2-methylimidazole share structural similarities and are used in similar applications.
Thiazole Derivatives: Compounds such as thiazole and 2-aminothiazole are also structurally related and exhibit comparable biological activities.
Uniqueness
What sets (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate apart is its unique combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
76919-45-4 |
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Molecular Formula |
C8H7ClN2O2S |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5(12)13-4-6-7(9)10-8-11(6)2-3-14-8/h2-3H,4H2,1H3 |
InChI Key |
QCTBEEWTVLGBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N=C2N1C=CS2)Cl |
Origin of Product |
United States |
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